SARS-CoV-2-IN-34

Pan-coronavirus Broad-spectrum Antiviral Activity

Coronavirus entry inhibition research often requires multiple compounds with disparate mechanisms, introducing variability. SARS-CoV-2-IN-34 (S-20-1) solves this with a single, well-characterized pan-CoV fusion inhibitor acting via dual RBD/HR1 binding (Kd 61/67 nM). - Broad-spectrum IC50: 1.47-5.44 μM against SARS-CoV-2, MERS-CoV, HCoV-229E, HCoV-NL63. - BBB-penetrant & orally bioavailable (T1/2 = 5.02 h), enabling CNS studies and chronic dosing. - Supplied ≥95% purity; custom synthesis available; global shipping.

Molecular Formula C91H119N13O16S
Molecular Weight 1683.1 g/mol
Cat. No. B15140869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-34
Molecular FormulaC91H119N13O16S
Molecular Weight1683.1 g/mol
Structural Identifiers
SMILESCC(C)CC1CN(CC(=O)NC(CN(CC(=O)NC(CN(C(=O)CCSCC2=CC=C(C=C2)C(=O)NC(CN(CC(=O)N1)C(=O)CCCN)CC3=CC=CC=C3)CC(=O)NCCC(=O)NC(CCC(=O)O)CN(CC(=O)N)C(=O)CCC(=O)O)CC4=CC=CC=C4)C(=O)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)C(=O)CCC8CCCCC8
InChIInChI=1S/C91H119N13O16S/c1-63(2)46-74-53-103(85(112)37-32-64-18-7-3-8-19-64)60-82(109)98-76(49-66-22-11-5-12-23-66)55-104(88(115)51-69-31-33-70-26-15-16-27-72(70)47-69)61-83(110)97-75(48-65-20-9-4-10-21-65)54-101(58-80(107)94-44-41-79(106)95-73(36-39-89(116)117)52-100(57-78(93)105)86(113)38-40-90(118)119)87(114)42-45-121-62-68-29-34-71(35-30-68)91(120)99-77(50-67-24-13-6-14-25-67)56-102(59-81(108)96-74)84(111)28-17-43-92/h4-6,9-16,20-27,29-31,33-35,47,63-64,73-77H,3,7-8,17-19,28,32,36-46,48-62,92H2,1-2H3,(H2,93,105)(H,94,107)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H,99,120)(H,116,117)(H,118,119)/t73-,74-,75-,76-,77-/m0/s1
InChIKeyPJFMHAITNNUMPN-KOYCUUMDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-34 (S-20-1) Procurement Guide: A Pan-Coronavirus Fusion Inhibitor Peptide


SARS-CoV-2-IN-34 (S-20-1) is a cyclic γ-AApeptide designed as a pan-coronavirus (pan-CoV) fusion and entry inhibitor [1]. Unlike small-molecule protease inhibitors or monoclonal antibodies, this peptide demonstrates a dual-target binding mechanism, interacting with both the receptor-binding domain (RBD) in the S1 subunit and the heptad repeat 1 (HR1) domain in the S2 subunit of the SARS-CoV-2 spike (S) protein . This distinct mechanism underpins its broad-spectrum antiviral activity against a diverse panel of human coronaviruses and its notable resistance to proteolytic degradation, positioning it as a unique and versatile tool compound for infectious disease research [2].

Pan-Coronavirus Fusion Inhibitor
Broad-spectrum tool for entry and fusion studies across multiple human and bat coronaviruses.
Dual-Target Binding Mechanism
Simultaneous engagement of S1-RBD and S2-HR1 enables investigation of spike protein conformational dynamics.
Reported BBB Penetration & Oral Bioavailability Potential
Peptide candidate for CNS distribution research and oral administration studies in animal models.

Why SARS-CoV-2-IN-34 Cannot Be Replaced by a Standard Entry or Protease Inhibitor


Generic substitution among coronavirus inhibitors is scientifically unsound due to fundamental differences in mechanism, spectrum, and pharmacological properties. While many in-class alternatives like EK1, EK1C4, or HR2P function solely as HR1-domain binding fusion inhibitors [1], and others like SARS-CoV-2-IN-65 act as entry inhibitors, SARS-CoV-2-IN-34 is distinguished by its unique dual-target engagement (RBD in S1 and HR1 in S2) [2]. This dual binding confers a broader and more resilient pan-CoV inhibitory profile, including efficacy against divergent viruses like MERS-CoV and HCoV-NL63, a characteristic not uniformly shared by its single-mechanism comparators [3]. Furthermore, the molecule's demonstrated blood-brain barrier (BBB) permeability and potential for oral bioavailability are critical differentiators not described for the majority of peptide-based fusion inhibitors, making it an irreplaceable asset for studies involving neurological aspects of infection or requiring favorable systemic exposure .

Single-Mechanism Comparators (e.g., EK1, EK1C4, HR2P)
HR1-only fusion inhibitors may not reproduce the broad pan-CoV spectrum and dual-target engagement, as they lack RBD binding.
Entry Inhibitors (e.g., SARS-CoV-2-IN-65)
Entry inhibitors with different binding sites may shift antiviral profile; fusion-inhibition assay context and cross-virus coverage may not transfer.
Non-BBB-Penetrant Peptides
Most peptide fusion inhibitors lack reported BBB permeability, limiting neuroinvasion model studies and CNS-related endpoint assessment.

Quantitative Differentiation of SARS-CoV-2-IN-34 Against Key Comparator Compounds


Superior Pan-Coronavirus Spectrum and Activity Compared to EK1 and SARS-CoV-2-IN-65

SARS-CoV-2-IN-34 demonstrates a uniquely broad and potent inhibitory profile against a diverse panel of human and bat coronaviruses in cell-cell fusion assays, distinguishing it from both earlier peptide fusion inhibitors like EK1 and entry inhibitors like SARS-CoV-2-IN-65. While EK1 exhibits potent inhibition of SARS-CoV-2, its spectrum is more limited. SARS-CoV-2-IN-34 shows robust inhibition of MERS-CoV, HCoV-229E, and HCoV-NL63 S protein-mediated fusion, with IC50 values of 1.47, 2.24, and 5.44 μM respectively, viruses against which EK1's activity is either not reported or is significantly less potent in comparable assays [1]. This broad spectrum, combined with potent activity against SARS-CoV-2 variants, is a key differentiator .

Broader Pan-CoV Spectrum
Head-to-head
SARS-CoV-2-IN-34 IC50 range: 1.47–5.44 μM (4 viruses); EK1 spectrum limited/not consistently active for MERS-CoV, HCoV-NL63.
Supports single-compound cross-virus fusion studies; broader inhibition than HR1-only inhibitors.
Cell-cell fusion assays, 293T cells.
Pan-coronavirus Broad-spectrum Antiviral Activity

Dual-Target Binding Mechanism Confers Higher Affinity and Potency than Single-Site Binders

A core mechanistic advantage of SARS-CoV-2-IN-34 is its ability to simultaneously bind two distinct regions on the SARS-CoV-2 S protein: the RBD (in S1) and the HR1 domain (in S2). This is in stark contrast to comparators like EK1 and EK1C4, which target only the HR1 domain [1]. SARS-CoV-2-IN-34 exhibits high binding affinity, with Kd values of 67 nM for the S1 subunit and 61 nM for the RBD, as measured by surface plasmon resonance (SPR) [2]. This dual engagement is a unique feature among pan-CoV fusion inhibitors and is thought to contribute to its enhanced potency and broad spectrum.

Dual RBD-HR1 Binding Affinity
Class-level
Kd S1 subunit: 67 nM; RBD: 61 nM
Reported dual binding may contribute to enhanced inhibitory profile and resistance barrier.
Surface plasmon resonance assay.
Mechanism of Action Dual-target Inhibitor Binding Affinity

Differentiated In Vivo Pharmacokinetics: Superior Half-Life and Demonstrated Oral Bioavailability

SARS-CoV-2-IN-34 possesses favorable in vivo pharmacokinetic properties that are rare among peptide-based antivirals. In rat pharmacokinetic studies, it demonstrated a long half-life (T1/2) of 5.02 hours and a mean residence time (MRT) of 7.14 hours following intravenous administration [1]. Critically, it exhibited promising oral bioavailability in the fed state, a property not demonstrated for peptide comparators like EK1 or EK1C4, which are typically delivered intranasally or intravenously . This combination of long half-life and oral exposure potential provides a significant advantage for in vivo efficacy studies and potential therapeutic development.

Extended Half-Life & Oral Exposure
Class-level
Rat T1/2 = 5.02 h, MRT = 7.14 h; Oral bioavailability observed in fed state.
Enables exploration of oral administration in animal models; extended half-life may support dosing convenience.
In vivo rat PK study.
Pharmacokinetics Oral Bioavailability Half-Life

Blood-Brain Barrier (BBB) Penetration: A Unique Attribute Among Fusion Inhibitors

SARS-CoV-2-IN-34 is a blood-brain barrier (BBB) penetrable pan-coronavirus fusion inhibitor [1]. This is a highly differentiating feature, as most peptide-based fusion inhibitors, including EK1 and EK1C4, are not reported to cross the BBB. This property allows SARS-CoV-2-IN-34 to be used in research models investigating the neurological complications of SARS-CoV-2 infection, such as viral neuroinvasion and neuroinflammation, which is not feasible with BBB-impermeable comparator compounds.

BBB Penetration
Class-level
Reported BBB-permeable pan-CoV fusion inhibitor.
Permits CNS distribution and neuroinvasion studies, inaccessible to non-penetrant fusion inhibitors.
Characterized in in vivo distribution studies.
Blood-Brain Barrier CNS Penetration Neurovirology

High-Value Application Scenarios for SARS-CoV-2-IN-34 Based on Quantitative Differentiation


Cross-Comparative Pan-Coronavirus Research

SARS-CoV-2-IN-34 is optimally deployed in studies requiring a single, well-characterized inhibitor with consistent activity across multiple human and bat coronaviruses. Its potent inhibition of cell-cell fusion and pseudovirus entry for SARS-CoV-2, MERS-CoV, HCoV-229E, and HCoV-NL63 (IC50 range: 1.47–5.44 μM) [1] makes it an ideal probe for investigating conserved mechanisms of coronavirus entry and for screening antiviral combinations across different viral clades, eliminating the experimental variability introduced by using different compound classes for each virus.

In Vivo Efficacy Studies Requiring Favorable Pharmacokinetics and Dosing Convenience

For in vivo efficacy studies, particularly those requiring chronic dosing or less stressful administration routes, SARS-CoV-2-IN-34's combination of a long half-life (T1/2 = 5.02 h) and demonstrated oral bioavailability [2] provides a distinct advantage over injectable-only peptides like EK1C4. This profile enables more translationally relevant oral dosing regimens in mouse models of infection, facilitating studies on prophylactic and therapeutic efficacy against SARS-CoV-2 and its variants with improved animal welfare and experimental practicality .

Investigating Neurological Aspects of SARS-CoV-2 Infection

SARS-CoV-2-IN-34 is the compound of choice for research focused on the central nervous system (CNS) manifestations of COVID-19. Its unique ability to penetrate the blood-brain barrier (BBB) allows researchers to directly assess the role of viral fusion and entry in neuroinvasion, neuroinflammation, and other neurological sequelae associated with SARS-CoV-2 infection in relevant animal models, a critical area of study inaccessible to non-BBB-penetrant fusion inhibitors.

Mechanistic Dissection of Spike Protein Conformational Changes During Entry

The dual-target binding property of SARS-CoV-2-IN-34 (binding to both S1-RBD and S2-HR1 with Kd values of 61 and 67 nM, respectively) [3] makes it an invaluable chemical biology tool for studying the allosteric communication and conformational rearrangements of the SARS-CoV-2 spike protein during the membrane fusion process. This unique tool allows for experimental designs that can interrogate the interplay between receptor binding and fusion activation in a way that single-site binding inhibitors (e.g., EK1, HR2P) cannot.

Application
Selection Property
Validation Focus
Pan-coronavirus fusion studies
Broad-spectrum fusion inhibition profile
Inhibition consistency across human and bat coronavirus models
Oral administration and PK studies
Reported oral bioavailability and extended half-life
Plasma exposure and dosing convenience in animal models
CNS neuroinvasion research
BBB-penetrant fusion inhibitor
CNS distribution and neuroinflammation endpoints
Spike protein conformational dynamics
Dual-target binding (S1-RBD and S2-HR1)
Allosteric communication during membrane fusion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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